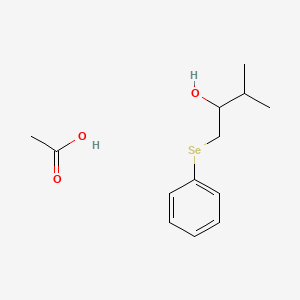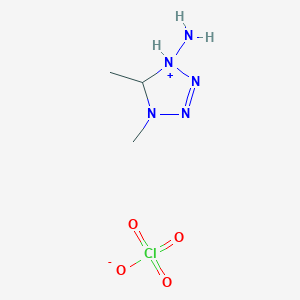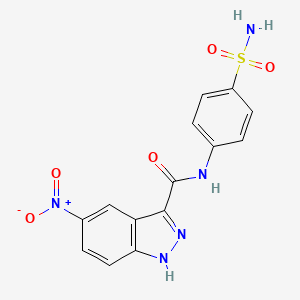![molecular formula C10H17NO3Si B12533866 {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol CAS No. 674778-30-4](/img/structure/B12533866.png)
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is an organosilicon compound with the molecular formula C10H17NO3Si This compound contains a silanetriol group attached to a phenyl ring, which is further substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol typically involves the reaction of a silane precursor with a phenyl derivative containing an aminoethyl group. One common method is the hydrosilylation reaction, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the silanetriol moiety can be oxidized to form silanols or siloxanes.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol involves its interaction with various molecular targets and pathways. The silanetriol group can form hydrogen bonds with biological molecules, enhancing its biocompatibility. The aminoethyl group can interact with cellular receptors, potentially modulating biological activities. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-aminoethyl)-: Contains a phenyl ring with an aminoethyl group but lacks the silanetriol moiety.
Silanetriol, [2-[4-(2-aminoethyl)phenyl]ethyl]-: Similar structure but may have different substituents on the phenyl ring.
Uniqueness
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is unique due to the presence of both organic (phenyl, aminoethyl) and inorganic (silanetriol) components in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
674778-30-4 |
|---|---|
Molecular Formula |
C10H17NO3Si |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[4-(2-trihydroxysilylethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H17NO3Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4,12-14H,5-8,11H2 |
InChI Key |
INZOEYSUNGYRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)CC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)






![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)


![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
